molecular formula C20H37N3O4 B1683905 Acetylleucyl-leucyl-norleucinal CAS No. 110044-82-1

Acetylleucyl-leucyl-norleucinal

Cat. No. B1683905
M. Wt: 383.5 g/mol
InChI Key: FMYKJLXRRQTBOR-SQNIBIBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylleucyl-leucyl-norleucinal is a tripeptide composed of N-acetylleucyl, leucyl, and norleucinal residues joined in sequence . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .


Physical And Chemical Properties Analysis

ALLN has a molecular weight of 383.5 g/mol . It has a molecular formula of C20H37N3O4 . The IUPAC name for ALLN is (2 S )-2-acetamido-4-methyl- N - [ (2 S )-4-methyl-1-oxo-1- [ [ (2 S )-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide .

Scientific Research Applications

Vestibular Function Improvement

Acetylleucyl-leucyl-norleucinal, specifically in the form of acetyl-DL-leucine, has been investigated for its efficacy in enhancing vestibular compensation in patients. Clinical studies on patients undergoing surgery for unilateral vestibular issues, such as acoustic neurinoma or intractable Ménière’s disease, suggest that acetyl-DL-leucine may ease static vestibular syndromes following neurotomy. It primarily acts on abnormally polarized vestibular neurons, normalizing their membrane potential, which may reduce acute, vestibular-related imbalances in humans. This supports the potential of acetyl-DL-leucine in treating acute vestibular disorders by targeting the underlying neuronal imbalances (Ferber-Viart, Dubreuil, & Vidal, 2008).

Safety And Hazards

ALLN is toxic to retinal neurons to some extent. At the concentration of 10 μM, ALLN is non-toxic to cortical neurons, but induces cell death of retinal neurons in vitro . The tolerance concentration of ALLN for retinal neurons is unclear .

Future Directions

The future directions of ALLN research could focus on its toxicity to retinal neurons and the precise mechanism of cell death induced by ALLN . More research is needed to understand the tolerance concentration of ALLN for retinal neurons and the potential applications of ALLN in medical and biological research.

properties

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYKJLXRRQTBOR-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911457
Record name 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylleucyl-leucyl-norleucinal

CAS RN

110044-82-1
Record name ALLN
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110044-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name acetylleucyl-leucyl-norleucinal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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